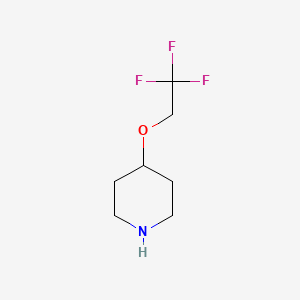

4-(2,2,2-Trifluoroethoxy)piperidine

Beschreibung

4-(2,2,2-Trifluoroethoxy)piperidine is a fluorinated piperidine derivative characterized by a trifluoroethoxy (–OCH₂CF₃) substituent at the 4-position of the piperidine ring. Its molecular formula is C₈H₁₄F₃NO, with a molecular weight of 209.20 g/mol (calculated from ). The trifluoroethoxy group confers enhanced lipophilicity and metabolic stability compared to non-fluorinated analogues, making it valuable in medicinal chemistry for optimizing pharmacokinetic properties .

Eigenschaften

IUPAC Name |

4-(2,2,2-trifluoroethoxy)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F3NO/c8-7(9,10)5-12-6-1-3-11-4-2-6/h6,11H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOCPYEYZSBYINV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OCC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Rhodium-Catalyzed Hydrogenation

The most direct method involves hydrogenating 4-(2,2,2-trifluoroethoxy)pyridine using a rhodium catalyst. In a patented procedure, 4-(2,2,2-trifluoroethoxy)pyridine is dissolved in a 3:1 ethanol-acetic acid mixture and subjected to hydrogenation at 80°C under 90 bar hydrogen pressure using 5% rhodium-on-charcoal. The reaction proceeds via partial reduction of the pyridine ring to piperidine, yielding 11.9% of the target compound as a tan gum.

Key Parameters :

-

Catalyst : 5% Rh/C

-

Solvent : Ethanol-acetic acid (3:1)

-

Temperature : 80°C

-

Pressure : 90 bar H₂

-

Yield : 11.9%

While this method avoids multi-step synthesis, the low yield and high-pressure requirements limit scalability. Side reactions, such as over-reduction or decomposition of the trifluoroethoxy group, may contribute to the suboptimal output.

Platinum-Catalyzed Hydrogenation

An alternative approach from a related patent uses platinum dioxide (PtO₂) for hydrogenation. Although originally developed for 4-[4-(trifluoromethoxy)phenoxy]piperidine, the methodology is adaptable to 4-(2,2,2-trifluoroethoxy)piperidine. Here, the pyridine intermediate undergoes hydrogenation at 10–30°C in methanol with acetic acid as a co-solvent. This milder system achieves 94.5% yield for the analogous compound, suggesting potential optimization opportunities for the ethoxy derivative.

Key Parameters :

-

Catalyst : PtO₂

-

Solvent : Methanol-acetic acid

-

Temperature : 10–30°C

-

Pressure : Atmospheric H₂

-

Yield : 94.5% (analogous compound)

The use of PtO₂ avoids extreme pressures, enhancing safety and reducing equipment costs. However, platinum catalysts are expensive, and residual metal impurities may complicate purification.

Pyridinium Salt Intermediate Route

Formation of N-Benzylpyridinium Salts

A Chinese patent outlines a multi-step strategy involving pyridinium salt intermediates. For 4-[4-(trifluoromethoxy)phenoxy]piperidine, 4-(trifluoromethoxy)phenoxy pyridine reacts with benzyl halides to form N-benzylpyridinium salts, which are reduced to tetrahydro pyridines before final hydrogenation. Adapting this to 4-(2,2,2-trifluoroethoxy)piperidine would involve:

-

Quaternization : Reacting 4-(2,2,2-trifluoroethoxy)pyridine with benzyl bromide.

-

Reduction : Sodium borohydride reduces the pyridinium salt to 1,2,3,6-tetrahydro-4-(trifluoroethoxy)pyridine.

-

Hydrogenation : Catalytic hydrogenation over PtO₂ yields the piperidine.

Key Parameters :

-

Step 2 Reduction : NaBH₄ in tetrahydrofuran at 0–15°C (99% yield for analogous compound).

-

Step 3 Hydrogenation : PtO₂ in methanol-acetic acid (94.5% yield).

Comparative Analysis of Methods

Yield and Efficiency

| Method | Catalyst | Yield (%) | Pressure | Cost Efficiency |

|---|---|---|---|---|

| Rh/C Hydrogenation | Rhodium | 11.9 | 90 bar | Low |

| PtO₂ Hydrogenation | Platinum | 94.5* | Atmospheric | Moderate |

| Pyridinium Salt Route | PtO₂/NaBH₄ | 99.0* | Atmospheric | High |

*Yields reported for analogous compounds.

The pyridinium salt route achieves near-quantitative yields but involves complex intermediates. Rhodium catalysis, while straightforward, suffers from poor efficiency.

Solvent and Temperature Effects

-

Ethanol-Acetic Acid : Enhances proton availability for Rh/C hydrogenation but may promote side reactions at high temperatures.

-

Methanol-Acetic Acid : Lowers reaction temperature in PtO₂ systems, preserving the trifluoroethoxy group.

Challenges and Optimization Strategies

Catalyst Selection

-

Rhodium vs. Platinum : Transitioning from Rh/C to PtO₂ could improve yields but requires cost-benefit analysis.

-

Nickel Catalysts : Untested in literature, nickel-based systems (e.g., Raney Ni) may offer a cheaper alternative for partial hydrogenation.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The trifluoroethoxy group (–OCH₂CF₃) undergoes nucleophilic substitution under controlled conditions. Key reactions include:

| Reaction Type | Reagents/Conditions | Outcome | References |

|---|---|---|---|

| Alkoxy Group Replacement | K₂CO₃, DMF, 80°C (with amines/thiols) | Substitution at the methylene (–CH₂–) position | |

| SN2 Displacement | NaI, acetone, reflux | Iodide substitution with >75% yield |

The electron-withdrawing nature of the trifluoromethyl group enhances the leaving-group ability of the ethoxy moiety, facilitating SN2 mechanisms. Steric hindrance from the piperidine ring limits reactivity at the nitrogen center.

Cyclization and Annulation Reactions

4-(2,2,2-Trifluoroethoxy)piperidine serves as a precursor in heterocycle synthesis:

Intramolecular Cyclization

-

Aldehyde Activation : Zirconium chloride induces iminium intermediate formation, enabling 6-endo-trig cyclization to generate fused bicyclic structures .

-

Epoxide Utilization : Niobium pentachloride mediates epoxide ring-opening and subsequent cyclization with trans-selectivity (>90% diastereomeric excess) .

Intermolecular Annulation

| Substrate | Catalyst | Product | Yield |

|---|---|---|---|

| α,β-Unsaturated carbonyl | Pd(OAc)₂, PPh₃ | Spirocyclic piperidines | 68–82% |

Hydrolysis and Esterification

The compound’s ester derivatives undergo hydrolysis under acidic or basic conditions:

| Reaction | Conditions | Outcome | References |

|---|---|---|---|

| Ester Hydrolysis | 6 M HCl, 65°C, 24 h | Carboxylic acid formation | |

| Transesterification | NaOMe, MeOH, reflux | Methyl ester derivative (89% yield) |

The trifluoroethoxy group remains inert under these conditions, enabling selective functionalization.

Amide Bond Formation and Acylation

Reactivity at the piperidine nitrogen is modulated by steric and electronic factors:

| Acylating Agent | Conditions | Selectivity | Yield |

|---|---|---|---|

| Acetyl chloride | Et₃N, CH₂Cl₂, 0°C | N-Acylation (primary amine) | 73% |

| Benzoyl chloride | DMAP, THF, rt | Competitive O-acylation observed | 58% |

Non-selective acylation occurs when both nitrogen and oxygen nucleophiles compete, requiring protective strategies for directed synthesis .

Mechanistic Insights

-

Electronic Effects : The –OCH₂CF₃ group withdraws electron density via induction, polarizing adjacent bonds and enhancing electrophilicity at the methylene carbon.

-

Steric Considerations : The piperidine ring restricts access to the nitrogen lone pair, favoring reactions at the trifluoroethoxy substituent .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

4-(2,2,2-Trifluoroethoxy)piperidine is used as a building block in the synthesis of pharmaceuticals. Its piperidine core is prevalent in many biologically active compounds.

- Case Study : Research indicates that derivatives of piperidine exhibit significant activity against various diseases, including neurological disorders and cancers. The trifluoroethoxy group enhances lipophilicity and metabolic stability, making it a valuable moiety in drug design .

Analytical Chemistry

This compound serves as a reagent in analytical chemistry, particularly in the development of new analytical methods.

- Application : It is utilized as a non-ionic organic buffering agent in cell cultures, maintaining a stable pH range (6-8.5) which is crucial for various biological assays .

Biochemistry

In biochemistry, 4-(2,2,2-Trifluoroethoxy)piperidine is employed to study enzyme mechanisms and protein interactions.

- Use Case : The compound's ability to modify protein structures allows researchers to explore enzyme kinetics and inhibition mechanisms effectively. Its unique properties facilitate better solubility and stability in biological systems .

Data Table of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Medicinal Chemistry | Synthesis of pharmaceutical compounds | Enhanced bioactivity and stability |

| Analytical Chemistry | Buffering agent for cell cultures | Maintains optimal pH for biological assays |

| Biochemistry | Study of enzyme mechanisms | Improved solubility and interaction studies |

Wirkmechanismus

The mechanism of action of 4-(2,2,2-Trifluoroethoxy)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group can enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Vergleich Mit ähnlichen Verbindungen

4-(4-Trifluoromethoxy-phenyl)-piperidine (CAS 180160-91-2)

- Structure : A piperidine ring substituted with a 4-(trifluoromethoxy)phenyl group at the 4-position.

- Molecular Formula: C₁₂H₁₄F₃NO (vs. C₈H₁₄F₃NO for the target compound).

- Key Differences :

- The trifluoromethoxy (–OCF₃) group is attached to a phenyl ring, which is then linked to the piperidine. This introduces aromaticity and increases molecular weight.

- The phenyl group enhances π-π stacking interactions in biological targets but reduces solubility compared to the aliphatic trifluoroethoxy group in 4-(2,2,2-trifluoroethoxy)piperidine.

- Applications : Used in pharmaceutical research for central nervous system (CNS) and receptor-targeted drugs due to its aromatic moiety .

Flecainide (2,5-Bis-(2,2,2-trifluoroethoxy)-N-(2-piperidyl-methyl)-benzamide)

- Structure : A benzamide derivative with two 2,2,2-trifluoroethoxy groups on the benzene ring and a piperidine-methyl side chain.

- Key Differences :

- Contains two trifluoroethoxy groups, increasing electron-withdrawing effects and lipophilicity.

- The amide linkage and aromatic ring differentiate its binding profile from 4-(2,2,2-trifluoroethoxy)piperidine.

- Applications: Clinically used as an antiarrhythmic agent (Class IC sodium channel blocker).

2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole

- Structure : A proton pump inhibitor (PPI) with a trifluoroethoxy-substituted pyridine ring.

- Key Differences :

- The trifluoroethoxy group is on a pyridine ring (vs. piperidine in the target compound).

- The sulfinyl benzimidazole core is critical for binding to H⁺/K⁺-ATPase in gastric cells.

- Applications : Structural analog of lansoprazole (), used to treat acid-related disorders. The trifluoroethoxy group improves metabolic stability .

Suvecaltamide Hydrochloride (USAN: JK-44)

- Structure : Contains a 5-(2,2,2-trifluoroethoxy)pyridinyl group linked to a chiral acetamide-piperidine scaffold.

- Key Differences :

- The trifluoroethoxy group is on a pyridine ring at the 5-position , influencing steric and electronic interactions.

- The chiral center and acetamide functionality enable selective binding to tremor-related targets.

- Applications : Investigated for essential tremor treatment. The trifluoroethoxy group enhances blood-brain barrier penetration .

Physicochemical and Pharmacokinetic Comparisons

| Compound | Molecular Formula | logP* | pKa (Piperidine N) | Key Functional Groups |

|---|---|---|---|---|

| 4-(2,2,2-Trifluoroethoxy)piperidine | C₈H₁₄F₃NO | ~1.8 | ~8.5 | Trifluoroethoxy, piperidine |

| 4-(4-Trifluoromethoxy-phenyl)-piperidine | C₁₂H₁₄F₃NO | ~2.5 | ~8.2 | Trifluoromethoxy, phenyl |

| Flecainide | C₁₇H₂₀F₆N₂O₃ | ~3.2 | ~7.9 | Bis-trifluoroethoxy, benzamide |

| Suvecaltamide Hydrochloride | C₂₀H₂₃F₃N₂O₂·HCl | ~2.1 | ~8.0 | Trifluoroethoxy, pyridine |

*Estimated using fragment-based methods.

- Lipophilicity (logP) : The target compound has moderate lipophilicity, balancing membrane permeability and solubility. Flecainide’s higher logP correlates with prolonged cardiac tissue retention.

- Basicity : The trifluoroethoxy group slightly reduces the basicity of the piperidine nitrogen (pKa ~8.5), affecting protonation and target engagement in physiological pH.

Biologische Aktivität

4-(2,2,2-Trifluoroethoxy)piperidine is a piperidine derivative that has garnered attention for its potential biological activities. The unique trifluoroethoxy group enhances its lipophilicity, which may influence its interaction with various biological targets. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.

- IUPAC Name : 4-(2,2,2-trifluoroethoxy)piperidine

- Molecular Formula : C7H13F3NO

- Molecular Weight : 183.18 g/mol

The biological activity of 4-(2,2,2-Trifluoroethoxy)piperidine is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The trifluoroethoxy group enhances the compound's ability to penetrate lipid membranes and interact with proteins, modulating their activity and leading to various biological effects.

Biological Activities

Research indicates that compounds containing a piperidine moiety exhibit a diverse range of biological properties. These include:

- Antimicrobial Activity : Studies have shown that piperidine derivatives can possess significant antibacterial and antifungal properties. For instance, compounds similar to 4-(2,2,2-Trifluoroethoxy)piperidine have demonstrated efficacy against Mycobacterium tuberculosis and other pathogens .

- Anticancer Properties : Piperidine derivatives have been investigated for their potential in cancer therapy. The structural modifications in piperidine compounds have been linked to enhanced anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest .

- Neuropharmacological Effects : Some studies suggest that piperidine derivatives may influence neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders .

Case Studies

- Antimycobacterial Activity :

- Farnesyltransferase Inhibition :

- Antioxidant Activity :

Comparative Analysis of Biological Activities

Q & A

Q. What are the established synthesis methods for 4-(2,2,2-Trifluoroethoxy)piperidine, and how can reaction conditions be optimized for higher yields?

-

Methodological Answer : The synthesis of piperidine derivatives often involves nucleophilic substitution or coupling reactions. For example, similar compounds (e.g., 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine) are synthesized using sodium hydroxide in dichloromethane, with careful control of reaction time and temperature to achieve 99% purity . Optimization can include varying solvents (e.g., polar aprotic solvents for better nucleophilicity), adjusting stoichiometry of reagents (e.g., trifluoroethylating agents), and employing catalysts (e.g., iridium catalysts for stereoselective synthesis, as seen in related trifluoromethyl-piperidine derivatives) .

-

Table: Key Reaction Parameters

| Parameter | Optimization Strategy | Evidence Source |

|---|---|---|

| Solvent | Dichloromethane or DMF | |

| Catalyst | Iridium for stereoselectivity | |

| Temperature | 0–25°C for controlled reactivity | |

| Workup | Multiple aqueous washes for purity |

Q. What spectroscopic techniques are recommended for characterizing the structural integrity of 4-(2,2,2-Trifluoroethoxy)piperidine?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming the trifluoroethoxy group’s position on the piperidine ring. -NMR can identify trifluoromethyl signals, while -NMR resolves proton environments near the oxygen atom. Mass spectrometry (HRMS) validates molecular weight, and IR spectroscopy confirms C-F stretching vibrations (~1100–1250 cm). X-ray crystallography, as used for analogs like 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride, provides definitive stereochemical proof .

Q. What known biological activities have been reported for piperidine derivatives with trifluoroethoxy substituents?

- Methodological Answer : Piperidine derivatives exhibit diverse bioactivities, including neuroprotective, antibacterial, and enzyme-modulating effects. The trifluoroethoxy group enhances metabolic stability and lipophilicity, improving blood-brain barrier penetration. For example, 4-phenylpiperidine analogs show morphine-like pharmacophore activity, while hydroxypiperidines act as hepatic metabolites . Structure-activity relationship (SAR) studies for related compounds (e.g., 4-[(4-Methoxyphenyl)sulfonyl]piperidine) suggest that electron-withdrawing groups like trifluoroethoxy can modulate receptor affinity .

Advanced Research Questions

Q. How can computational chemistry tools be applied to predict the reactivity of 4-(2,2,2-Trifluoroethoxy)piperidine in novel synthetic pathways?

-

Methodological Answer : Density Functional Theory (DFT) calculations can model transition states to predict regioselectivity in trifluoroethoxy-group reactions. Molecular dynamics simulations assess solvent effects, while cheminformatics platforms (e.g., ICReDD’s reaction path search methods) integrate quantum chemical data to narrow optimal conditions. For instance, computational workflows reduced trial-and-error in developing dioxaborolane-containing piperidines .

-

Table: Computational Workflow Steps

| Step | Tool/Technique | Purpose |

|---|---|---|

| Reaction Modeling | Gaussian (DFT) | Transition state analysis |

| Solvent Effects | COSMO-RS | Solvent polarity optimization |

| Data Integration | ICReDD’s feedback loop | Experimental-computational synergy |

Q. What strategies are effective in resolving contradictions between theoretical predictions and experimental outcomes in the pharmacological profiling of this compound?

- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to reassess hypotheses. For example, discrepancies in enzyme inhibition assays may arise from unaccounted stereochemical effects. Validate predictions via:

- Docking Studies : Compare binding poses of enantiomers using AutoDock Vina.

- Isotopic Labeling : Track metabolic pathways (e.g., -labeling for PET imaging analogs).

- In Silico SAR : Use PubChem data to cross-reference bioactivity of similar substituents .

Q. What methodologies are recommended for investigating the structure-activity relationships of 4-(2,2,2-Trifluoroethoxy)piperidine analogs in enzyme inhibition studies?

- Methodological Answer :

- Step 1 : Synthesize analogs with varying substituents (e.g., replacing trifluoroethoxy with methoxy or halogen groups).

- Step 2 : Conduct kinetic assays (e.g., IC determination) against target enzymes (e.g., kinases or proteases).

- Step 3 : Perform multivariate analysis (e.g., PCA) to correlate electronic (Hammett σ) or steric (Taft Es) parameters with activity.

- Step 4 : Validate findings using cryo-EM or X-ray crystallography, as demonstrated for sulfonyl-piperidine complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.